Welcome to the BenchChem Online Store!
molecular formula C8H14O4 B8441413 Methyl (1,1-dimethyl-2-oxopropoxy)acetate CAS No. 359867-43-9

Methyl (1,1-dimethyl-2-oxopropoxy)acetate

Cat. No. B8441413
M. Wt: 174.19 g/mol
InChI Key: TVQQBFAKRMNAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06780872B2

Procedure details

A solution of the product from Example 43A (10.0 g, 64 mmol) in methanol (320 mL) was treated with mercury(II) acetate (2.0 g, 6.4 mmol) and sulfuric acid (0.5 mL). After heating the reaction mixture at reflux for 1.5 hours, the mixture was allowed to cool to ambient temperature and then concentrated to a volume of 100 mL. The reaction mixture was poured into 1N HCl (300 mL) and extracted with dichloromethane (3×300 mL). The organic layers were combined, washed with NaHCO3, washed with brine, dried over NASO4, and concentrated to provide the title compound (10.3 g). 1H NMR (CDCl3) δ 1.34 (s, 6H), 2.25 (s, 3H), 3.76 (s, 3H), 4.01 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:6][CH2:7][C:8]([O:10][CH3:11])=[O:9])([CH3:5])[C:3]#[CH:4].S(=O)(=O)(O)[OH:13]>CO.C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[CH3:5][C:2]([CH3:1])([O:6][CH2:7][C:8]([O:10][CH3:11])=[O:9])[C:3](=[O:13])[CH3:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C#C)(C)OCC(=O)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
320 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 100 mL
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 1N HCl (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×300 mL)
WASH
Type
WASH
Details
washed with NaHCO3
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried over NASO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)=O)(OCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.